Chloro-Methyl Substitution Pattern Generates Unique Physicochemical Profile vs. Mono-Substituted Salicylanilides
The 3-chloro-2-methylphenyl aniline substitution pattern confers distinct physicochemical properties that differentiate this compound from commonly available mono-substituted salicylanilide scaffolds. Specifically, the combination of an electron-withdrawing chloro group at the meta position and an electron-donating methyl group at the ortho position creates a unique electronic distribution and steric profile [1]. In contrast to N-(2-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide derivatives, which exhibit antibacterial MIC ranges of 0.125–1.0 mg/mL with position-dependent activity (4-chloro being less active than 2-chloro) [2], the 3-chloro-2-methyl substitution pattern introduces both a different electronic environment and increased steric bulk at the ortho position. The melting point of this compound is reported as 185–187 °C (ethanol) , providing a concrete quality control benchmark for procurement verification.
| Evidence Dimension | Substitution pattern effect on physicochemical and biological profile |
|---|---|
| Target Compound Data | 3-chloro-2-methylphenyl substitution (ortho-methyl, meta-chloro); melting point 185–187 °C (ethanol) |
| Comparator Or Baseline | N-(2-chlorophenyl)-2-hydroxybenzamide (ortho-chloro); N-(4-chlorophenyl)-2-hydroxybenzamide (para-chloro) |
| Quantified Difference | Positional isomer activity difference: 2-chloro derivatives more active than 4-chloro derivatives (MIC 0.125–1.0 mg/mL range); target compound differs in both position (3-chloro) and additional methyl substituent |
| Conditions | Physicochemical characterization; antibacterial MIC determination in Gram-positive strains |
Why This Matters
This specific substitution pattern is not interchangeable with mono-substituted analogs; researchers requiring this exact scaffold for SAR studies or lead optimization must procure the precise compound to ensure reproducibility and avoid confounding positional effects.
- [1] PubChem. N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide. Chemical Structure and Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Marc G, Oniga S, Vlase L, et al. Novel chloro-substituted salicylanilide derivatives and their β-cyclodextrin complexes: synthesis, characterization, and antibacterial activity. Biomedicines. 2022;10(7):1740. doi:10.3390/biomedicines10071740 View Source
